![molecular formula C16H10BrN3 B12830580 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole is a heterocyclic compound that features a bromine atom at the 6th position and a pyridin-2-yl group at the 9th position of the pyrido[2,3-b]indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: The indole core can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to introduce the pyridin-2-yl group.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Utilized in redox reactions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways . Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Shares the bromine substitution and pyridine ring but differs in the core structure.
Pyridin-3-yl derivatives: Similar in having a pyridine ring but differ in the position and nature of other substituents.
Uniqueness: 6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole is unique due to its specific substitution pattern and the combination of the indole and pyridine rings, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H10BrN3 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
6-bromo-9-pyridin-2-ylpyrido[2,3-b]indole |
InChI |
InChI=1S/C16H10BrN3/c17-11-6-7-14-13(10-11)12-4-3-9-19-16(12)20(14)15-5-1-2-8-18-15/h1-10H |
InChI-Schlüssel |
ZTFSNMDWUSQOQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



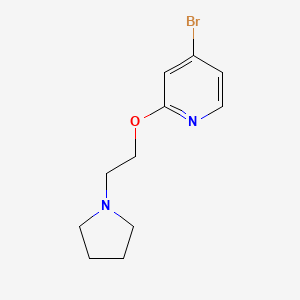
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)
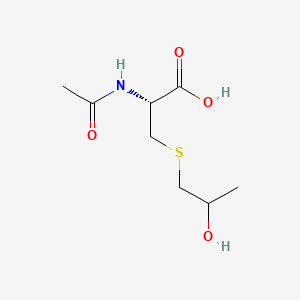

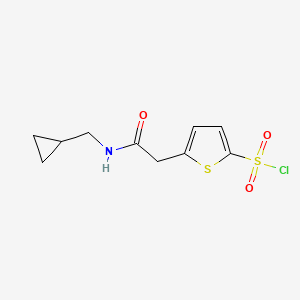

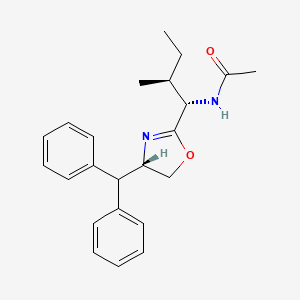

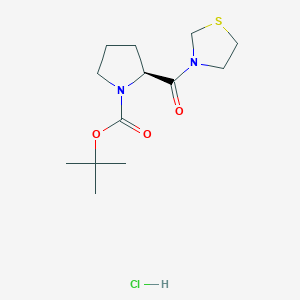
![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)

![(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12830581.png)
